3-hexyl-4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one
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Overview
Description
3-Hexyl-4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one is a complex organic compound with the molecular formula C26H32O6. It is a derivative of chromen-2-one, featuring a hexyl group, a methyl group, and a trimethoxybenzyl group.
Preparation Methods
The synthesis of 3-hexyl-4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one involves several steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4,5-trimethoxybenzaldehyde and 4-methyl-7-hydroxy-2H-chromen-2-one.
Formation of Intermediate: The 3,4,5-trimethoxybenzaldehyde is reacted with a suitable alkylating agent to form the trimethoxybenzyl intermediate.
Coupling Reaction: The intermediate is then coupled with 4-methyl-7-hydroxy-2H-chromen-2-one under basic conditions to form the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
3-Hexyl-4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
3-Hexyl-4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-hexyl-4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
3-Hexyl-4-methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one can be compared with similar compounds such as:
3-Hexyl-4-methyl-7-[(3,4,5-trimethoxyphenyl)methoxy]chromen-2-one: Similar structure but with a different substituent on the benzyl group.
4-Methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one: Lacks the hexyl group, which may affect its biological activity.
3-Hexyl-4-methyl-2H-chromen-2-one: Lacks the trimethoxybenzyl group, which may influence its chemical reactivity and applications.
Properties
Molecular Formula |
C26H32O6 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
3-hexyl-4-methyl-7-[(3,4,5-trimethoxyphenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C26H32O6/c1-6-7-8-9-10-21-17(2)20-12-11-19(15-22(20)32-26(21)27)31-16-18-13-23(28-3)25(30-5)24(14-18)29-4/h11-15H,6-10,16H2,1-5H3 |
InChI Key |
FAKFLVVQEVFLPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=C(C=C(C=C2)OCC3=CC(=C(C(=C3)OC)OC)OC)OC1=O)C |
Origin of Product |
United States |
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